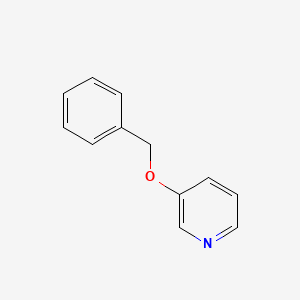

3-Benzyloxypyridine

Description

BenchChem offers high-quality 3-Benzyloxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWFWIZOFFLRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434107 | |

| Record name | 3-Benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76509-17-6 | |

| Record name | 3-Benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Benzyloxypyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxypyridine is a heterocyclic aromatic ether that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which marries a pyridine core with a benzyl protecting group, offers a unique combination of stability and reactive potential. The pyridine motif is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The benzyloxy group, in turn, provides a robust yet selectively cleavable protecting group for the 3-hydroxy functionality, enabling complex, multi-step synthetic sequences.

This guide provides a comprehensive exploration of the core chemical properties of 3-benzyloxypyridine, moving beyond a simple recitation of facts to delve into the causality behind its synthesis, reactivity, and characterization. The insights and protocols presented herein are designed to be a self-validating resource for professionals engaged in synthetic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in a chemical system. 3-Benzyloxypyridine is a solid at room temperature, a property stemming from its planar aromatic systems which allow for efficient crystal lattice packing. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[2] |

| Molecular Weight | 185.22 g/mol | PubChem[2] |

| IUPAC Name | 3-(phenylmethoxy)pyridine | PubChem[2] |

| CAS Number | 76509-17-6 | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | C1=CC=C(C=C1)COC2=CN=CC=C2 | PubChem[2] |

| InChI Key | LLWFWIZOFFLRKC-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely employed method for preparing 3-benzyloxypyridine is the Williamson ether synthesis. This venerable reaction remains a cornerstone of ether formation due to its reliability and broad substrate scope.[3]

Mechanistic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3][4] The choice of this pathway is deliberate and effective for several reasons:

-

Nucleophile Generation: 3-Hydroxypyridine is weakly acidic. Its deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates the corresponding pyridinolate anion. This anion is an excellent nucleophile, with the negative charge delocalized into the pyridine ring, yet readily available on the oxygen atom.

-

Electrophile Choice: Benzyl halides (bromide or chloride) are ideal electrophiles for S_N2 reactions. They are primary halides, minimizing the competing E2 elimination pathway.[4][5] Furthermore, the S_N2 transition state is stabilized by the adjacent phenyl ring, accelerating the reaction.

The overall transformation is a robust and high-yielding process for accessing the target ether.

Experimental Protocol: Synthesis of 3-Benzyloxypyridine

This protocol is a representative procedure derived from established principles of the Williamson ether synthesis.[4][5]

Reagents:

-

3-Hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Benzyl bromide or Benzyl chloride

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or acetone) to dissolve the 3-hydroxypyridine.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. The reaction is exothermic and produces hydrogen gas, necessitating a controlled addition and a nitrogen atmosphere. If using a weaker base like K₂CO₃ (2-3 eq), the reaction may require heating.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Electrophile Addition: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-benzyloxypyridine.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of 3-benzyloxypyridine.

Chemical Reactivity and Synthetic Utility

3-Benzyloxypyridine is not merely an end product but a versatile intermediate. Its reactivity can be categorized by transformations involving the ether linkage and the pyridine ring itself.

Cleavage of the Benzyl Ether (Deprotection)

The benzyl group is prized as a protecting group because of its stability to a wide range of conditions (e.g., acidic, basic, many oxidizing/reducing agents) and its susceptibility to facile cleavage under specific, mild conditions.

-

Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenolysis. Stirring a solution of 3-benzyloxypyridine in a solvent like ethanol or ethyl acetate under an atmosphere of hydrogen gas with a palladium-on-carbon (Pd/C) catalyst efficiently cleaves the C-O bond, liberating 3-hydroxypyridine and toluene. This reaction is clean, high-yielding, and occurs under neutral conditions.

Reactivity of the Pyridine Ring

-

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient compared to benzene and is generally deactivated towards electrophilic aromatic substitution. The ring nitrogen directs incoming electrophiles to the meta-position (C4 and C6). The benzyloxy group, being an ortho-, para-director, would favor substitution at C2 and C4. The interplay of these effects means that electrophilic substitution, if it occurs, is most likely at the C4 position, which is meta to the nitrogen and para to the activating benzyloxy group. However, harsh conditions are typically required.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly with a leaving group at the 2- or 4-positions. Derivatives like 3-benzyloxy-2-halopyridine would be valuable substrates for S_NAr reactions.

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen remains available for reaction with electrophiles. Treatment with an alkyl halide can form a pyridinium salt, while reaction with an oxidant like m-CPBA can yield the corresponding N-oxide.[6]

Reactivity Pathways Diagram

Caption: Key chemical transformations of 3-benzyloxypyridine.

Spectroscopic Characterization

Unambiguous identification of 3-benzyloxypyridine is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.

| Technique | Expected Characteristics |

| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. ~8.2-8.4 ppm (m, 2H): Pyridine protons at C2 and C6. ~7.2-7.4 ppm (m, 2H): Pyridine protons at C4 and C5. ~5.1 ppm (s, 2H): Benzylic methylene (-CH₂-) protons. |

| ¹³C NMR | ~155 ppm: Pyridine C3 (attached to oxygen). ~140-145 ppm: Pyridine C2 and C6. ~120-138 ppm: Phenyl carbons and pyridine C4/C5. ~70 ppm: Benzylic methylene (-CH₂-) carbon. |

| IR (Infrared) | ~3030 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch (benzylic). ~1580, 1480 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl ether C-O stretch. |

| MS (Mass Spec.) | m/z 185 [M]⁺: Molecular ion peak. m/z 91 [C₇H₇]⁺: Tropylium ion (base peak), from cleavage of the benzyl group. |

Note: Specific chemical shifts (ppm) are predictive and can vary based on solvent and instrument.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification: 3-Benzyloxypyridine is classified as an acute oral toxicant (Category 4) and may cause skin and eye irritation. The GHS07 pictogram (exclamation mark) is applicable.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9]

Applications in Medicinal Chemistry

The 3-alkoxypyridine scaffold is a privileged structure in drug discovery. 3-Benzyloxypyridine serves as a key intermediate for accessing analogs of this class. For instance, its derivatives have been investigated for their activity as inhibitors of mitogen-activated protein kinase p38α, a target implicated in inflammatory diseases. The ability to install the benzyloxy group and later remove it to unmask the 3-hydroxy functionality allows for late-stage diversification of complex molecules, a critical strategy in the optimization of lead compounds.

Conclusion

3-Benzyloxypyridine is a compound of significant utility, bridging the gap between simple building blocks and complex, functionalized heterocyclic systems. A thorough understanding of its properties—from its straightforward synthesis via the Williamson ether reaction to its predictable reactivity and spectroscopic signature—empowers researchers to leverage this molecule effectively. Its stability, coupled with the versatile chemistry of the pyridine ring and the lability of the benzyl protecting group, ensures its continued relevance in the fields of organic synthesis and drug development.

References

-

Synthesis of 3-Benzyloxy-2-formylpyridine. PrepChem.com. Available from: [Link]

-

Synthesis of 3-benzyloxy-5-bromopyridine. PrepChem.com. Available from: [Link]

-

3-Benzyloxypyridine. PubChem, National Institutes of Health. Available from: [Link]

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available from: [Link]

-

A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Patsnap. Available from: [Link]

-

STEP A: Preparation of 2-amino-3-benzyloxypyridine. PrepChem.com. Available from: [Link]

-

2-Amino-3-benzyloxypyridine. PubChem, National Institutes of Health. Available from: [Link]

-

3-Benzylpyridine. PubChem, National Institutes of Health. Available from: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Williamson Ether Synthesis. YouTube (Professor Dave Explains). Available from: [Link]

-

3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Available from: [Link]

-

Williamson ether synthesis. Wikipedia. Available from: [Link]

-

2-Amino-3-benzyloxypyridine. ChemBK. Available from: [Link]

-

Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. ResearchGate. Available from: [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available from: [Link]

-

Synthesis of 3-Amino-5-hydroxy- and 3-Amino-5-methoxypyridines. J-STAGE. Available from: [Link]

-

2-amino-3-benzyloxypyridine (C12H12N2O). PubChemLite. Available from: [Link]

-

Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis... Royal Society of Chemistry. Available from: [Link]

-

3-(Benzyloxy)-5-bromopyridine. PubChem, National Institutes of Health. Available from: [Link]

-

3-(Benzyloxy)pyridine-2-amine. AR Life Sciences. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube (ChemComplete). Available from: [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube (ChemComplete). Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central, National Institutes of Health. Available from: [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Cureus. Available from: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 3-Benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 3-Benzyloxypyridine (C₁₂H₁₁NO), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to be a practical resource, offering not only established data but also insights into the experimental methodologies used to determine these properties, ensuring scientific integrity and enabling researchers to apply this knowledge in their work.

Introduction: The Significance of 3-Benzyloxypyridine

3-Benzyloxypyridine, also known as 3-(phenylmethoxy)pyridine, belongs to the family of benzyloxy-substituted pyridines. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, and the introduction of a benzyloxy group at the 3-position can significantly influence its biological activity, solubility, and metabolic stability. Understanding the physical properties of this core structure is paramount for its effective utilization in drug design, synthesis, and formulation development. The interplay of the polar pyridine nitrogen and the nonpolar benzyl ether moiety imparts a unique set of characteristics to the molecule, governing its behavior in various chemical and biological systems.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the bedrock of its application in research and development. While extensive experimental data for 3-Benzyloxypyridine is not widely published, this section consolidates available information and provides context based on related structures.

Table 1: Summary of Physical Properties of 3-Benzyloxypyridine

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 76509-17-6 | [1] |

| Appearance | Solid | |

| Melting Point | Data not available | A precise experimental melting point is not readily found in the literature. For the related compound, 2-Amino-3-benzyloxypyridine, the melting point is reported as 92-94 °C.[2] |

| Boiling Point | Data not available | As a solid at room temperature, the boiling point is expected to be significantly higher and would likely be determined under reduced pressure to prevent decomposition. |

| Density | Data not available | Density has not been experimentally reported. |

| Solubility | Data not available | While specific solubility data is unavailable, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO). |

Intermolecular Forces and Their Influence on Physical State

The solid state of 3-Benzyloxypyridine at room temperature can be attributed to the combined effects of several intermolecular forces. The molecule possesses a dipole moment due to the electronegative nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage. These dipoles lead to dipole-dipole interactions between molecules. Furthermore, the planar aromatic rings (both pyridine and benzene) can engage in π-π stacking interactions, contributing to a more ordered and stable crystal lattice. The presence of the flexible benzyl group can also influence the packing efficiency in the solid state.

Caption: Key intermolecular forces influencing the physical properties of 3-Benzyloxypyridine.

Experimental Determination of Physical Properties: A Methodological Deep Dive

To ensure the trustworthiness of physical property data, it is crucial to understand the experimental protocols behind their determination. This section outlines a standard, self-validating methodology for determining the melting point of a solid organic compound like 3-Benzyloxypyridine.

Protocol: Melting Point Determination via the Capillary Method

This protocol is a classic and reliable method for determining the melting point range of a crystalline solid. The sharpness of the melting range is a strong indicator of purity.

Objective: To determine the temperature range over which 3-Benzyloxypyridine transitions from a solid to a liquid.

Materials:

-

3-Benzyloxypyridine sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of crystalline 3-Benzyloxypyridine into a clean, dry mortar.

-

Gently grind the sample into a fine powder using the pestle. This ensures uniform packing and heat transfer within the capillary tube. Rationale: A finely powdered sample packs more densely, leading to a more accurate and sharper melting point reading.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample down.

-

Repeat until the packed sample is approximately 2-3 mm in height. Rationale: An appropriate sample height is crucial. Too much sample will result in a broad melting range due to uneven heat distribution.

-

-

Melting Point Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination (Rapid Heating):

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).

-

Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination.

-

-

Accurate Melting Point Determination (Slow Heating):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new packed capillary tube.

-

Set the heating rate to a slow and steady 1-2 °C per minute. Rationale: Slow heating allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, which is essential for an accurate measurement.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last of the solid melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Repeat the accurate measurement with a fresh sample at least once to ensure reproducibility. The results should be consistent within a narrow range.

-

Sources

Introduction: The Strategic Importance of 3-Benzyloxypyridine in Synthetic Chemistry

An In-Depth Technical Guide to 3-Benzyloxypyridine (CAS No. 76509-17-6)

3-Benzyloxypyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with a benzyloxy group. Its significance in the fields of pharmaceutical research and materials science stems from its utility as a versatile synthetic intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions.[1][2] The benzyloxy group serves a dual purpose: it acts as a robust protecting group for the phenol functionality of 3-hydroxypyridine and provides a lipophilic moiety that can be crucial for modulating a molecule's pharmacokinetic properties. This guide provides a detailed overview of its properties, a validated synthetic protocol, its applications in drug development, and essential safety information for researchers and scientists.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for any experimental design. The key characteristics of 3-Benzyloxypyridine are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 76509-17-6 | [3][4] |

| Molecular Formula | C₁₂H₁₁NO | [3] |

| Molecular Weight | 185.22 g/mol | [3] |

| Appearance | Solid | [3] |

| IUPAC Name | 3-(phenylmethoxy)pyridine | [4] |

| SMILES String | C1(OCC2=CC=CC=C2)=CC=CN=C1 | [3] |

| InChI Key | LLWFWIZOFFLRKC-UHFFFAOYSA-N | [3] |

Synthesis of 3-Benzyloxypyridine: A Validated Protocol

The most common and efficient method for preparing 3-Benzyloxypyridine is via the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxypyridine to form a more nucleophilic pyridinoxide anion, which then undergoes a nucleophilic substitution (SN2) reaction with benzyl bromide.

Causality Behind Experimental Choices:

-

Base Selection (NaH): Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group. This drives the equilibrium towards the formation of the pyridinoxide anion, maximizing the concentration of the active nucleophile.

-

Solvent Selection (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It effectively solvates the sodium cation but does not solvate the pyridinoxide anion extensively, leaving it highly reactive. Its high boiling point also allows for the reaction to be heated to increase the reaction rate without significant solvent loss.

-

Reagent (Benzyl Bromide): Benzyl bromide is an excellent electrophile for this SN2 reaction due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of the bromide ion.

Step-by-Step Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dry DMF (10 mL per 1 g of 3-hydroxypyridine).

-

Reagent Addition: Add 3-hydroxypyridine (1.0 eq) to the solvent.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Nucleophilic Attack: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via a syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Benzyloxypyridine.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 3-Benzyloxypyridine.

Applications in Drug Development and Medicinal Chemistry

3-Benzyloxypyridine is not typically an active pharmaceutical ingredient itself but rather a critical building block. Its value lies in providing a synthetically flexible platform for creating more complex molecules.

-

Scaffold for Biologically Active Molecules: The pyridine ring is a cornerstone in drug design. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets like enzymes and receptors.[5] Derivatives of benzyloxypyridine have been investigated for various therapeutic areas. For example, the related compound 2-Amino-3-benzyloxypyridine is a known inhibitor of mitogen-activated protein kinase p38α, a target for inflammatory diseases.[6]

-

Protecting Group Strategy: The benzyl group is a widely used protecting group for hydroxyl functionalities. It is stable to a wide range of reaction conditions (e.g., acidic, basic, and organometallic reagents) but can be readily removed under specific, mild conditions, typically by catalytic hydrogenation (H₂/Pd-C). This allows chemists to perform modifications on other parts of the molecule without affecting the hydroxyl group, which can be unmasked in a late-stage synthetic step.

-

Introduction of Further Functionality: The pyridine ring of 3-Benzyloxypyridine can be further functionalized. For instance, electrophilic aromatic substitution can introduce substituents onto the ring, or lithiation followed by quenching with an electrophile can install groups at specific positions, leading to a diverse library of compounds for screening. For instance, the related 3-benzyloxy-5-bromopyridine is used as a precursor to create more complex substituted pyridines.[7]

Logical Role in Synthetic Pathways

Caption: Role of 3-Benzyloxypyridine as a versatile synthetic intermediate.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 3-Benzyloxypyridine.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[3] The primary hazard statement is H302: Harmful if swallowed.[3]

-

GHS Pictogram: GHS07 (Exclamation Mark) indicating it can cause less serious health effects.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified under Storage Class 11 as a combustible solid.[3]

References

-

3-Amino-5-(benzyloxy)pyridine | 186593-25-9. Appchem. [Link]

-

Synthesis of 3-Benzyloxy-2-formylpyridine. PrepChem.com. [Link]

-

Synthesis of 3-benzyloxy-5-bromopyridine. PrepChem.com. [Link]

-

3-Benzyloxypyridine | C12H11NO | CID 10012635. PubChem - NIH. [Link]

-

2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334. PubChem - NIH. [Link]

-

STEP A: Preparation of 2-amino-3-benzyloxypyridine. PrepChem.com. [Link]

-

2-Amino-3-benzyloxypyridine. CAS Common Chemistry. [Link]

-

SAFETY DATA SHEET. HP. [Link]

-

Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. ResearchGate. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. MDPI. [Link]

Sources

- 1. Buy 5-(Benzyloxy)pyridin-3-amine | 186593-25-9 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Benzyloxypyridine 76509-17-6 [sigmaaldrich.com]

- 4. 3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-氨基-3-苄氧基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

3-Benzyloxypyridine molecular weight

An In-depth Technical Guide to 3-Benzyloxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyloxypyridine is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, combining a pyridine core with a benzyl ether, makes it a valuable intermediate for the development of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. The benzyloxy group serves not only as a crucial pharmacophoric element but also as a versatile protecting group for the pyridinol functionality, enabling selective transformations at other positions of the pyridine ring. This guide provides a comprehensive overview of 3-Benzyloxypyridine, delving into its fundamental physicochemical properties, detailing a robust synthetic methodology with mechanistic insights, outlining protocols for its analytical characterization, discussing its applications in drug discovery, and establishing clear guidelines for its safe handling and storage.

Core Molecular Profile and Physicochemical Properties

3-Benzyloxypyridine, also known as 3-(phenylmethoxy)pyridine, is a solid organic compound recognized for its utility as a synthetic intermediate.[1][2] Its core identity is defined by the chemical formula C₁₂H₁₁NO and a CAS Number of 76509-17-6.[1] A thorough understanding of its fundamental properties is the first step in its effective application in a research setting.

Table 1: Physicochemical and Identification Data for 3-Benzyloxypyridine

| Property | Value | Source(s) |

| Molecular Weight | 185.22 g/mol | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| IUPAC Name | 3-(phenylmethoxy)pyridine | [1] |

| Synonyms | 3-Benzyloxypyridine, 3-(benzyloxy)pyridine | [1] |

| CAS Number | 76509-17-6 | [1] |

| Appearance | Solid | [2] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CN=CC=C2 | [1] |

| InChI Key | LLWFWIZOFFLRKC-UHFFFAOYSA-N | [1][2] |

Synthesis of 3-Benzyloxypyridine via Williamson Ether Synthesis

The most common and efficient method for preparing 3-Benzyloxypyridine is the Williamson ether synthesis. This classical nucleophilic substitution reaction offers high yields and proceeds under relatively mild conditions. The causality behind this choice of protocol lies in the high nucleophilicity of the alkoxide generated from 3-hydroxypyridine and the excellent leaving group ability of the halide (e.g., bromide) on the benzyl electrophile.

Mechanistic Rationale

The reaction is initiated by deprotonating the hydroxyl group of 3-hydroxypyridine with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a highly reactive pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction. The bromide ion is displaced, forming the C-O ether linkage and yielding the final product, 3-Benzyloxypyridine. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of 3-Benzyloxypyridine.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxypyridine (1.0 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Nucleophile Formation: Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium pyridinolate salt will be observed.

-

Electrophile Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring suspension. Causality: Dropwise addition prevents localized overheating and potential side reactions.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Carefully quench the reaction by slowly adding distilled water to decompose any remaining sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Benzyloxypyridine.

Analytical Characterization

A self-validating protocol for compound identity and purity relies on a combination of spectroscopic methods. The structure of 3-Benzyloxypyridine can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Predicted Spectroscopic Data for 3-Benzyloxypyridine

| Technique | Expected Observations |

| ¹H NMR | - Multiplets between δ 7.2-8.5 ppm (aromatic protons on pyridine and benzyl rings).- A characteristic singlet around δ 5.1 ppm (benzylic -CH₂- protons). |

| ¹³C NMR | - Resonances in the aromatic region (δ 110-160 ppm).- A resonance for the benzylic carbon (~δ 70 ppm). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 185.22. |

| IR Spectroscopy | - C-O-C ether stretching vibrations (~1250 cm⁻¹ and ~1040 cm⁻¹).- Aromatic C=C and C=N stretching (~1600-1450 cm⁻¹). |

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of purified 3-Benzyloxypyridine.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean NMR tube.

-

Homogenization: Cap the tube and invert several times to ensure the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument according to standard operating procedures to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling patterns to confirm the structure.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] 3-Benzyloxypyridine serves as a critical intermediate, leveraging the benzyloxy group as a protected form of a hydroxyl group, which can be deprotected later in a synthetic sequence via catalytic hydrogenation.

Role as a Synthetic Intermediate

This compound is a precursor for more complex molecules, particularly those targeting biological systems. For instance, derivatives like 2-Amino-3-benzyloxypyridine are known inhibitors of mitogen-activated protein kinase p38α, a key enzyme in inflammatory signaling pathways. The synthesis of such derivatives often starts from a functionalized benzyloxypyridine core.[4] This highlights the strategic importance of 3-Benzyloxypyridine in building molecules with potential therapeutic value against diseases like cancer and inflammatory conditions.[5]

Visualization of a Hypothetical Drug Development Pathway

Caption: Role of 3-Benzyloxypyridine in a synthetic drug discovery cascade.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 3-Benzyloxypyridine is classified as harmful if swallowed (H302) and requires careful handling to minimize exposure.[2]

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302: Harmful if swallowed

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle 3-Benzyloxypyridine inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][7]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant nitrile gloves, and chemical splash goggles that conform to ANSI Z87.1 standards.[8]

-

Dispensing: Use spatulas and weigh boats for transferring the solid. Avoid generating dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous chemical waste according to institutional and local regulations.[8]

-

First Aid:

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][10]

-

Conclusion

3-Benzyloxypyridine stands as a compound of significant value to the research and drug development community. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile role as a synthetic intermediate make it an indispensable tool in the construction of novel, biologically active molecules. Adherence to rigorous analytical characterization and strict safety protocols ensures its effective and responsible use in advancing chemical and pharmaceutical sciences.

References

-

3-Benzyloxypyridine | C12H11NO | CID 10012635 . PubChem, National Institutes of Health. [Link]

-

3-Amino-5-(benzyloxy)pyridine | 186593-25-9 . Appchem. [Link]

-

Synthesis of 3-Benzyloxy-2-formylpyridine . PrepChem.com. [Link]

-

Synthesis of 3-benzyloxy-5-bromopyridine . PrepChem.com. [Link]

-

2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 . PubChem, National Institutes of Health. [Link]

-

3-Benzylpyridine | C12H11N | CID 12112 . PubChem, National Institutes of Health. [Link]

-

2-Amino-3-benzyloxypyridine . CAS Common Chemistry. [Link]

-

STEP A: Preparation of 2-amino-3-benzyloxypyridine . PrepChem.com. [Link]

-

Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin . ResearchGate. [Link]

-

2-amino-3-benzyloxypyridine (C12H12N2O) . PubChemLite. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery . PubMed, National Institutes of Health. [Link]

-

3-(Benzyloxy)pyridine-2-amine . AR Life Sciences. [Link]

Sources

- 1. 3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Benzyloxypyridine 76509-17-6 [sigmaaldrich.com]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Buy 5-(Benzyloxy)pyridin-3-amine | 186593-25-9 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Benzyloxypyridine

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical and materials science research, pyridine derivatives are of paramount importance, forming the core scaffold of numerous functional molecules.[1][2] 3-Benzyloxypyridine, with its combination of a pyridine heterocycle and a benzyl ether moiety, serves as a valuable intermediate and structural motif. Its molecular formula is C₁₂H₁₁NO, and it has a molecular weight of approximately 185.22 g/mol .[3][4] The precise arrangement of these atoms—the connectivity and spatial orientation—governs its chemical reactivity, biological activity, and physical properties. Therefore, its unambiguous structural elucidation is not a mere academic exercise but a foundational requirement for any subsequent research and development.

Part 1: Synthesis and Purification - Establishing the Foundation

The first step in characterizing a compound is its synthesis and purification. The most reliable and common method for preparing aryl ethers like 3-benzyloxypyridine is the Williamson ether synthesis.[5][6] This Sₙ2 reaction involves an alkoxide nucleophile attacking an alkyl halide.[7]

Causality of Experimental Design:

-

Reactants: We select 3-hydroxypyridine and benzyl bromide. The choice to deprotonate the phenol-like hydroxyl group of 3-hydroxypyridine to form the nucleophile, rather than attempting to displace a halide from the 3-position of the pyridine ring, is critical. The carbon-halogen bond on an sp²-hybridized aromatic carbon is strong and not susceptible to classical Sₙ2 attack. Conversely, benzyl bromide provides an excellent primary electrophilic carbon, minimizing the risk of competing elimination reactions.[7][8]

-

Base and Solvent: A strong base is required to fully deprotonate the weakly acidic 3-hydroxypyridine. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is an ideal system.[5] NaH irreversibly deprotonates the alcohol, producing non-nucleophilic hydrogen gas that bubbles out of the reaction, driving the equilibrium forward.[8] DMF effectively solvates the sodium cation without hindering the reactivity of the resulting pyridinoxide anion.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxypyridine (1.0 eq).

-

Solvation: Add anhydrous DMF (approx. 5 mL per gram of 3-hydroxypyridine) and stir until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry. Stir the mixture at 0 °C for 30 minutes, allowing for the evolution of H₂ gas to cease.

-

Electrophile Addition: Add benzyl bromide (1.05 eq) dropwise via syringe to the stirring solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure 3-benzyloxypyridine.

Caption: Workflow for the synthesis and purification of 3-benzyloxypyridine.

Part 2: Multi-Spectroscopic Structure Elucidation

With a pure sample in hand, we employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation.

Caption: Numbering scheme for 3-benzyloxypyridine used in NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.[9]

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected Spectrum & Interpretation:

-

Benzyl Phenyl Protons (H-2', H-3', H-4', H-5', H-6'): These five protons will appear in the aromatic region, typically between δ 7.30-7.50 ppm . Due to complex coupling, they will likely appear as a multiplet. The integration value for this region should correspond to 5 protons.

-

Benzyl Methylene Protons (H-7): The two protons of the -O-CH₂- group are chemically equivalent and adjacent to an oxygen atom and an aromatic ring. They are expected to appear as a sharp singlet (no adjacent protons) around δ 5.10 ppm . The integration will be 2H.

-

Pyridine Ring Protons (H-2, H-4, H-5, H-6): These four protons are in distinct chemical environments.

-

H-2: This proton is ortho to the ring nitrogen and the benzyloxy group. It will be the most downfield of the pyridine protons, appearing as a doublet or doublet of doublets around δ 8.40 ppm .

-

H-6: This proton is also ortho to the ring nitrogen and will be significantly downfield, likely appearing as a doublet around δ 8.20 ppm .

-

H-4: This proton is meta to the benzyloxy group and will appear further upfield, likely as a doublet of doublets around δ 7.30-7.40 ppm .

-

H-5: This proton is ortho to the electron-donating benzyloxy group and will be the most upfield of the pyridine protons, likely appearing as a multiplet around δ 7.20 ppm .

-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~ 8.40 | dd | 1H |

| H-6 | ~ 8.20 | d | 1H |

| H-2', H-3', H-4', H-5', H-6' | 7.30 - 7.50 | m | 5H |

| H-4 | 7.30 - 7.40 | dd | 1H |

| H-5 | ~ 7.20 | m | 1H |

| H-7 (-CH₂-) | ~ 5.10 | s | 2H |

Self-Validation: The total integration (1+1+5+1+1+2) correctly sums to 11 protons, matching the molecular formula (C₁₂H₁₁NO). The presence of the singlet at ~5.10 ppm is strong evidence for the benzylic methylene bridge.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Spectrum & Interpretation: The molecule has 12 carbon atoms, but due to the symmetry of the phenyl ring, we expect 10 unique signals.

-

Pyridine Ring Carbons:

-

C-3: This carbon is directly attached to the oxygen and will be significantly downfield, around δ 155 ppm .

-

C-2 & C-6: These carbons are adjacent to the nitrogen and will appear in the range of δ 140-150 ppm .

-

C-4 & C-5: These carbons will be further upfield, in the δ 120-125 ppm range.

-

-

Benzyl Group Carbons:

-

C-1' (ipso-Carbon): The carbon of the phenyl ring attached to the methylene group will be around δ 136 ppm .

-

C-2'/6' & C-3'/5' (ortho & meta): These will appear in the typical aromatic region of δ 127-129 ppm .

-

C-4' (para): This carbon will also be in the δ 128 ppm region.

-

C-7 (-CH₂-): The methylene carbon, attached to an oxygen, will be found around δ 70 ppm .

-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 (Pyridine) | ~ 155 |

| C-2, C-6 (Pyridine) | 140 - 150 |

| C-1' (Benzyl) | ~ 136 |

| C-2'/6', C-3'/5', C-4' (Benzyl) | 127 - 129 |

| C-4, C-5 (Pyridine) | 120 - 125 |

| C-7 (-CH₂-) | ~ 70 |

Self-Validation: The observation of approximately 10 distinct signals, with one in the aliphatic region (~70 ppm) and the rest in the aromatic/heteroaromatic region (>120 ppm), strongly supports the proposed structure. The chemical shift of C-7 is characteristic of a carbon in a benzylic ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Spectrum & Interpretation:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from both the pyridine and phenyl rings.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH₂-) group.

-

~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the aromatic and heteroaromatic rings.

-

~1250-1050 cm⁻¹: A strong, characteristic C-O-C asymmetric stretching vibration, confirming the presence of the ether linkage. This is a key diagnostic peak.

-

Below 900 cm⁻¹: Out-of-plane C-H bending vibrations ("wagging") that can help confirm the substitution patterns on the aromatic rings.

Self-Validation: The presence of both aromatic C-H and aliphatic C-H stretches, combined with the crucial strong absorption in the C-O-C stretch region, provides direct evidence for the key functional groups: a benzyl group and an ether linkage to a pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through analysis of its fragmentation pattern upon ionization.

Expected Spectrum & Interpretation:

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 185 , corresponding to the molecular weight of C₁₂H₁₁NO.[3]

-

Base Peak (Major Fragmentation): The most significant fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond. This results in the formation of the highly stable benzyl cation (C₇H₇⁺), which rearranges to the even more stable tropylium ion. This will produce a very intense base peak at m/z = 91 .

-

Other Fragments: Another possible fragment would be the pyridinoxy cation at m/z = 94 (M - 91), resulting from the loss of the benzyl radical.

Caption: Key fragmentation pathways for 3-benzyloxypyridine in mass spectrometry.

Self-Validation: The detection of the molecular ion at m/z 185 confirms the molecular formula. The presence of an intense base peak at m/z 91 is the classic signature of a benzyl group and provides overwhelming evidence for the benzylic ether structure.

Conclusion: A Cohesive and Validated Structural Assignment

The structural elucidation of 3-benzyloxypyridine is achieved not by a single measurement but by the logical synthesis of data from multiple, orthogonal analytical techniques.

-

Synthesis provides a logical pathway to the target molecule.

-

Mass Spectrometry confirms the correct molecular weight (m/z 185) and unambiguously identifies the presence of a benzyl moiety (m/z 91).

-

IR Spectroscopy confirms the key functional groups: aromatic rings, an aliphatic CH₂ linker, and the critical C-O-C ether bond.

-

¹H and ¹³C NMR Spectroscopy provide the definitive carbon-hydrogen framework, showing the correct number and type of protons and carbons, their connectivity through coupling patterns, and their chemical environments, all consistent with the 3-substituted benzyloxy-pyridine structure.

Each piece of data validates the others, eliminating ambiguity and leading to the confident and final assignment of the structure as 3-benzyloxypyridine. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

-

PrepChem. Synthesis of 3-benzyloxy-5-bromopyridine. [Link]

-

PrepChem. Synthesis of 3-Benzyloxy-2-formylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10012635, 3-Benzyloxypyridine. [Link]

-

Gomha, S. M., et al. (2017). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90334, 2-Amino-3-benzyloxypyridine. [Link]

-

BYJU'S. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

University of Missouri–St. Louis. Experiment 06: Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12112, 3-Benzylpyridine. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

CAS Common Chemistry. 2-Amino-3-benzyloxypyridine. [Link]

-

Niculaua, M., et al. (2015). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]

-

ResearchGate. The ¹H-NMR spectrum of compound 3. [Link]

-

PrepChem. STEP A: Preparation of 2-amino-3-benzyloxypyridine. [Link]

-

SpectraBase. 3-Benzylpyridine - 13C NMR. [Link]

-

El-Gendy, A. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. [Link]

-

Antony Muthu Prabhu, A., et al. (2015). Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. ResearchGate. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

Cetina, M., et al. (2013). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

PubChemLite. 2-amino-3-benzyloxypyridine (C12H12N2O). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

NIST. Pyridine - IR Spectrum. [Link]

-

NIST. Benzaldehyde, 3-(phenylmethoxy)- Mass Spectrum. [Link]

-

SpectraBase. 2-Benzyloxypyridine - 13C NMR. [Link]

Sources

- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. 3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Benzyloxypyridine 76509-17-6 [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. isaacpub.org [isaacpub.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of molecular entities is paramount. 3-Benzyloxypyridine, a heterocyclic compound featuring a pyridine ring ether-linked to a benzyl group, represents a key structural motif in various research domains. Its derivatives have been explored for their potential biological activities, making a thorough understanding of its physicochemical properties essential for the rational design of new therapeutic agents and functional materials.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic characterization of 3-Benzyloxypyridine. Moving beyond a mere presentation of data, this document delves into the causality behind experimental choices, the interpretation of spectral features, and the self-validating nature of a multi-technique analytical approach. Every piece of data is contextualized, and every protocol is presented with the clarity and detail required for replication and validation in a research setting.

Introduction to 3-Benzyloxypyridine: A Molecule of Interest

3-Benzyloxypyridine, with the chemical formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol , is a solid organic compound.[1][2] Its structure, featuring both an aromatic benzyl group and a heteroaromatic pyridine ring, imparts a unique combination of electronic and steric properties that are of interest in drug discovery and materials science. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the benzyloxy group provides a lipophilic and sterically influential moiety.

The synthesis of 3-benzyloxypyridine and its derivatives is a key area of study, often involving the reaction of 3-hydroxypyridine with a benzyl halide.[3] A clear understanding of its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of 3-benzyloxypyridine.

Methodology:

-

Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of solid 3-benzyloxypyridine in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H NMR) is employed. Higher magnetic field strengths provide better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.

-

¹H NMR Acquisition:

-

A standard pulse-acquire sequence is used.

-

Typical parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to ensure quantitative signal integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.

-

A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for obtaining and interpreting an FT-IR spectrum.

IR Spectral Analysis

The IR spectrum of 3-benzyloxypyridine will show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the C-O ether linkage.

Table 3: Predicted IR Absorption Bands for 3-Benzyloxypyridine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine & Phenyl) |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings |

| 1300-1000 | C-O stretch | Aryl Ether |

| 900-675 | C-H out-of-plane bend | Aromatic Rings |

Interpretation:

-

Aromatic C-H Stretch: The presence of sharp absorption bands just above 3000 cm⁻¹ is a clear indication of C-H bonds on aromatic rings.

-

Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the pyridine and phenyl rings.

-

C-O Ether Stretch: A strong absorption band in the 1300-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the aryl ether linkage, a key feature of the molecule.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, making it useful for comparison with a reference spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Mass Spectrometry

Methodology (Electron Ionization):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, either via a direct insertion probe for a solid or by injection into a gas chromatograph (GC-MS) for a solution.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged fragments and neutral radicals.

-

Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio. The detector then records the abundance of each ion.

Mass Spectrum Analysis

The mass spectrum of 3-benzyloxypyridine will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks.

Table 4: Predicted Mass Spectral Data for 3-Benzyloxypyridine

| m/z Value | Interpretation |

| 185 | Molecular Ion (M⁺•) |

| 91 | Tropylium ion ([C₇H₇]⁺) - from cleavage of the C-O bond |

| 94 | [C₅H₄NO]⁺ - from cleavage of the benzyl C-O bond |

| 78 | Pyridine radical cation ([C₅H₄N]⁺•) |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 185 corresponds to the intact molecular ion and confirms the molecular weight of the compound.

-

Base Peak: A very common and often the most intense peak (base peak) in the mass spectra of benzyl ethers is at m/z 91. This corresponds to the highly stable tropylium ion, formed by the cleavage of the C-O bond and rearrangement of the resulting benzyl cation. [4]* Other Fragments: Other significant fragments can arise from the cleavage of the benzyl C-O bond to give a fragment at m/z 94, or from the loss of the benzyloxy group to give the pyridine radical cation at m/z 78.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 3-benzyloxypyridine is a clear example of the power of a multi-technique spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle.

-

NMR spectroscopy provides the carbon-hydrogen framework and connectivity.

-

IR spectroscopy confirms the presence of key functional groups, such as the aromatic rings and the ether linkage.

-

Mass spectrometry establishes the molecular weight and provides insights into the fragmentation pathways, which are consistent with the proposed structure.

Together, these techniques provide a self-validating system, where the data from one method corroborates the interpretations from the others, leading to an unambiguous confirmation of the molecular structure of 3-benzyloxypyridine. This comprehensive spectroscopic profile is indispensable for any researcher working with this compound, ensuring the integrity of their starting materials and the reliability of their subsequent experimental results.

References

- Wiley-VCH. (2007). Supporting Information.

-

MDPI. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-t[1][5]riazolo[4,3-a]pyridine. Molbank, m1694.

-

ResearchGate. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-t[1][5]riazolo[4,3-a]pyridine. Molbank, 2023(3), M1694.

-

National Center for Biotechnology Information. (n.d.). 3-Benzyloxypyridine. In PubChem Compound Database. Retrieved from [Link]

- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-benzyloxypyridine. In PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Benzyloxypyridine.

- ResearchGate. (2025).

- PMC. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. International Journal of Molecular Sciences, 22(11), 5643.

- Chemconnections. (n.d.). Information from Mass Spectrometry.

- DOI. (n.d.).

- ResearchGate. (2025).

- RSC Publishing. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-benzyloxypyridine. In PubChem Compound Database. Retrieved from [Link]

- PMC. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.

- PrepChem.com. (n.d.). STEP A: Preparation of 2-amino-3-benzyloxypyridine. Retrieved from a search for the synthesis of 3-benzyloxypyridine.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-benzyloxypyridine, a compound of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings and practical aspects of its spectral features, this document serves as a detailed reference for researchers. We will explore the chemical shifts, coupling constants, and multiplicity patterns, grounding the interpretation in the fundamental principles of substituent effects on aromatic systems. Furthermore, a standardized protocol for sample preparation and spectral acquisition is provided to ensure data integrity and reproducibility.

Introduction: The Significance of 3-Benzyloxypyridine and NMR Analysis

3-Benzyloxypyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a benzyloxy group. This structural motif is present in a variety of biologically active molecules, making its unambiguous characterization crucial for drug discovery and development. ¹H NMR spectroscopy provides a definitive method for structural elucidation by mapping the chemical environment of each proton within the molecule.

The electronic properties of the pyridine ring are significantly influenced by the nitrogen atom and the substituent at the 3-position. The nitrogen atom, being more electronegative than carbon, generally deshields the α-protons (at positions 2 and 6). The benzyloxy group, an electron-donating group through its oxygen atom, will in turn affect the electron density and, consequently, the chemical shifts of the pyridine ring protons. A thorough understanding of these effects is paramount for the accurate interpretation of the ¹H NMR spectrum.

Theoretical Principles of ¹H NMR Spectroscopy Applied to 3-Benzyloxypyridine

The ¹H NMR spectrum of 3-benzyloxypyridine is governed by three key parameters for each proton: chemical shift (δ), multiplicity (splitting pattern), and the integral (number of protons).

-

Chemical Shift (δ): The position of a proton's resonance signal in the spectrum, measured in parts per million (ppm), is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift (to lower ppm values).

-

Multiplicity: This refers to the splitting of a proton's signal into multiple peaks due to the magnetic influence of neighboring, non-equivalent protons. The N+1 rule is a common guideline, where N is the number of equivalent neighboring protons. The spacing between these peaks is the coupling constant (J), measured in Hertz (Hz).

-

Integration: The area under a signal is directly proportional to the number of protons it represents.

For 3-benzyloxypyridine, we can predict distinct regions for the aromatic protons of the pyridine and benzene rings, as well as for the benzylic methylene protons.

Predicted ¹H NMR Spectrum of 3-Benzyloxypyridine: A Detailed Analysis

Assignment of Resonances

The structure of 3-benzyloxypyridine presents several distinct proton environments:

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

-

Locking: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is homogenized ("shimmed") to obtain sharp, well-resolved peaks. This is a critical step for high-quality spectra.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

-

Data Acquisition: The experiment is run, and the Free Induction Decay (FID) is collected.

Data Processing

-

Fourier Transform (FT): The FID, a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm or the residual solvent peak.

-

Integration: The integral is calculated for each signal.

Conclusion

The ¹H NMR spectrum of 3-benzyloxypyridine is a powerful tool for its structural verification. A detailed analysis of the predicted chemical shifts, multiplicities, and coupling constants, grounded in the principles of substituent effects on the pyridine ring, allows for the unambiguous assignment of all proton resonances. Adherence to a standardized experimental protocol is essential for obtaining high-quality, reproducible data. This guide provides the necessary theoretical framework and practical steps for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important molecule, aiding in the advancement of their scientific endeavors.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–707.

- Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862.

- Cobas, C., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.

- Marek, R., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15152–15166.

-

PubChem. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332.

- Kaçka, M., & Urbański, T. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 15(8), 349-354.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Benzyloxypyridine

Preamble: The Structural Imperative in Modern Chemistry

In the landscape of pharmaceutical research and materials science, the unambiguous determination of molecular structure is the bedrock upon which all subsequent investigation is built. For heterocyclic compounds such as 3-Benzyloxypyridine, a versatile building block in medicinal chemistry, a precise understanding of its electronic and steric landscape is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a powerful, non-destructive lens through which we can map the carbon framework of a molecule. This guide provides a comprehensive, field-proven methodology for the ¹³C NMR analysis of 3-Benzyloxypyridine, moving beyond mere data acquisition to a holistic interpretation grounded in first principles and validated by robust experimental design.

Theoretical Framework: Predicting the ¹³C NMR Landscape of 3-Benzyloxypyridine